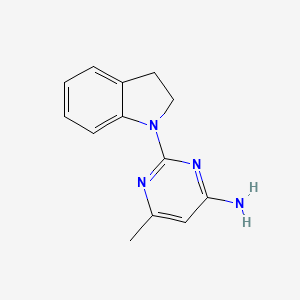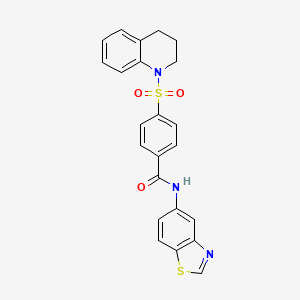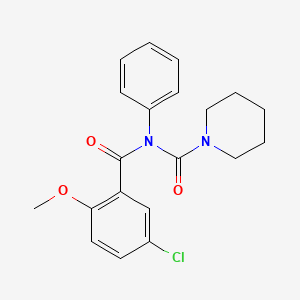![molecular formula C26H29N3O4 B6494869 N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941934-12-9](/img/structure/B6494869.png)
N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, or NEMNE, is a small molecule that has recently been studied for its potential applications in scientific research. NEMNE is a synthetic molecule that is composed of two nitrogen atoms, two oxygen atoms, and two phenyl rings. This molecule is of interest due to its unique structure and potential applications in biochemistry and physiology, as well as its potential to be used in lab experiments.
科学的研究の応用
NEMNE has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of different compounds on cell signaling pathways and to investigate the mechanisms of action of certain drugs. Additionally, NEMNE has been used to study the effects of different compounds on the activity of enzymes, as well as to investigate the effects of certain drugs on gene expression.
作用機序
The mechanism of action of NEMNE is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, NEMNE is thought to act as an agonist of certain receptors, such as the adenosine A2A receptor. Activation of this receptor is thought to reduce inflammation, as well as to reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of NEMNE are not yet fully understood. However, it is believed that the molecule may have anti-inflammatory, analgesic, and anti-cancer effects. Additionally, NEMNE is thought to have neuroprotective effects, as well as to reduce the risk of certain cardiovascular diseases.
実験室実験の利点と制限
NEMNE has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and handle. Additionally, NEMNE is relatively stable and has a high purity, which makes it ideal for use in experiments. However, NEMNE also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, NEMNE is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.
将来の方向性
The potential applications of NEMNE are still being explored. Future research could focus on the effects of NEMNE on other enzymes and receptors, as well as its effects on other biochemical and physiological processes. Additionally, further research could focus on the development of more efficient and cost-effective methods for synthesizing NEMNE. Finally, future studies could investigate the potential therapeutic applications of NEMNE, such as its use in the treatment of pain, inflammation, and cancer.
合成法
NEMNE can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Sonogashira coupling reaction. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated aniline with a halogenated ethylene glycol. The reaction is carried out at room temperature in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is usually complete within 24 hours and yields a product with a purity of >90%.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-33-24-13-6-5-12-22(24)28-26(31)25(30)27-18-23(29-14-16-32-17-15-29)21-11-7-9-19-8-3-4-10-20(19)21/h3-13,23H,2,14-18H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBQSBGPNWQJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)
![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)

![3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6494844.png)

![N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6494849.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6494856.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494860.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)